

Assessing the Novelty of MLS001006105's Chemical Scaffold: A Comparative Guide

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Compound of Interest

Compound Name: MLS001006105

Cat. No.: B2904677

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This guide provides a detailed analysis of the chemical scaffold of **MLS001006105**, a compound identified as 1-(4-chlorophenyl)-N,N-dimethyl- α -(4-phenyl-1-piperazinyl)cyclopentanemethanamine, to assess its novelty in the context of known chemical entities. By comparing its structural features to existing compounds and well-established pharmacophores, this document offers a framework for understanding its potential for unique biological activity and intellectual property.

Defining the Core Scaffold of MLS001006105

The chemical structure of **MLS001006105** (PubChem CID: 243327) is characterized by a central cyclopentanemethanamine core. This core is substituted at the 1-position of the cyclopentyl ring with a 4-chlorophenyl group and on the methylamine's α -carbon with a 4-phenylpiperazin-1-yl moiety. The amine is further substituted with two methyl groups.

For the purpose of novelty assessment, the core scaffold of **MLS001006105** can be defined as 1-(Aryl)-cyclopentanemethanamine linked to a 4-(Aryl)-piperazine. This specific arrangement of a substituted cyclopentane ring, a methylamine linker, and a disubstituted piperazine forms the basis of our comparative analysis.

Comparison with Existing Chemical Scaffolds

While individual components of the **MLS001006105** scaffold are prevalent in medicinal chemistry, their specific combination appears to be less common. The piperazine ring, in particular, is recognized as a "privileged scaffold" due to its presence in a wide range of biologically active compounds and approved drugs.^[1]^[2]

The following table summarizes a comparison of the **MLS001006105** scaffold with representative examples from the scientific literature and chemical databases.

Compound/ Scaffold Class	Core Scaffold	Key Similarities to MLS001006 105	Key Differences from MLS001006 105	Reported Biological Activity	Reference
MLS001006105	1-(4-chlorophenyl) - cyclopentane methanamine linked to 4-phenyl- piperazine	-	-	Not publicly available	PubChem CID: 243327
6-substituted piperazine/ph enyl-9- cyclopentyl- containing purine nucleobase analogs	9- Cyclopentyl- purine linked to a substituted piperazine	Presence of a cyclopentyl ring and a piperazine moiety.	The core is a purine, not a simple aryl- cyclopentane. The linkage to the piperazine is different.	Potent anticancer agents, induce apoptosis in hepatocellula r carcinoma cells.	[3]
1-Aryl/aralkyl piperazine derivatives with xanthine moiety	Xanthine core linked via an alkyl chain to a 1- aryl/aralkyl piperazine.	Presence of an arylpiperazin e moiety.	The core is a xanthine, and there is no cyclopentane ring.	Antioxidant activity.	[4]
[3-cis-3,5- Dimethyl-(1- piperazinyl)al kyl]-bis-(4'- fluorophenyl) amine analogues	Bis-(4'- fluorophenyl) amine linked via an alkyl chain to a dimethyl- piperazine.	Presence of a piperazine ring and multiple aryl groups.	Lacks the cyclopentane ring; the core is a diarylamine.	Probes for the dopamine transporter (DAT).	[5]

1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine	Diphenylmethylpiperazine with a sulfonyl group.	Presence of a 1-((4-chlorophenyl)phenylmethyl)piperazine moiety, which is structurally related.	Lacks the cyclopentane ring; the core is a diphenylmethane.	Not specified.	PubChem CID: 10863113[6]
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine	Bis-substituted piperazine with two diphenylmethyl groups.	Presence of the (4-chlorophenyl)phenylmethyl group on a piperazine nitrogen.	Symmetrical structure with two large substituents on the piperazine; no cyclopentane ring.	Not specified.	PubChem CID: 413327[7]

Based on this comparison, the novelty of the **MLS001006105** scaffold lies in the unique combination of a 1-aryl-cyclopentanemethanamine core directly linked to a 4-aryl-piperazine. While cyclopentyl and arylpiperazine moieties are individually known to be pharmacologically relevant, their specific linkage as found in **MLS001006105** is not prominently represented in the surveyed literature.

Experimental Protocols for Scaffold Analysis

The assessment of a chemical scaffold's novelty relies on systematic searches of chemical databases and the scientific literature. The following protocols outline the general methodologies used in this analysis.

Chemical Database Searching

- Objective: To identify compounds with structural similarity to **MLS001006105**.
- Databases: PubChem, ChEMBL, SciFinder, Reaxys.

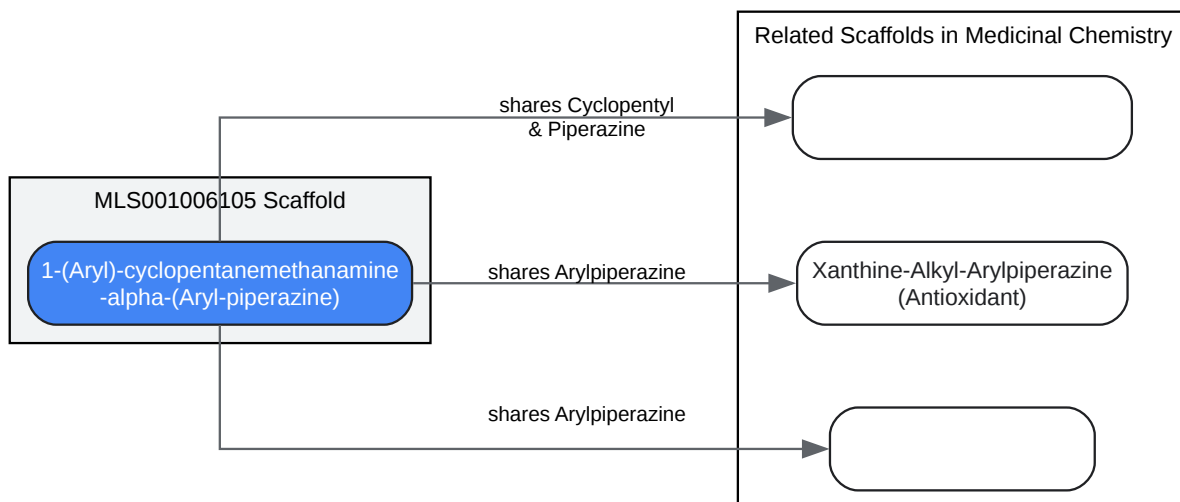
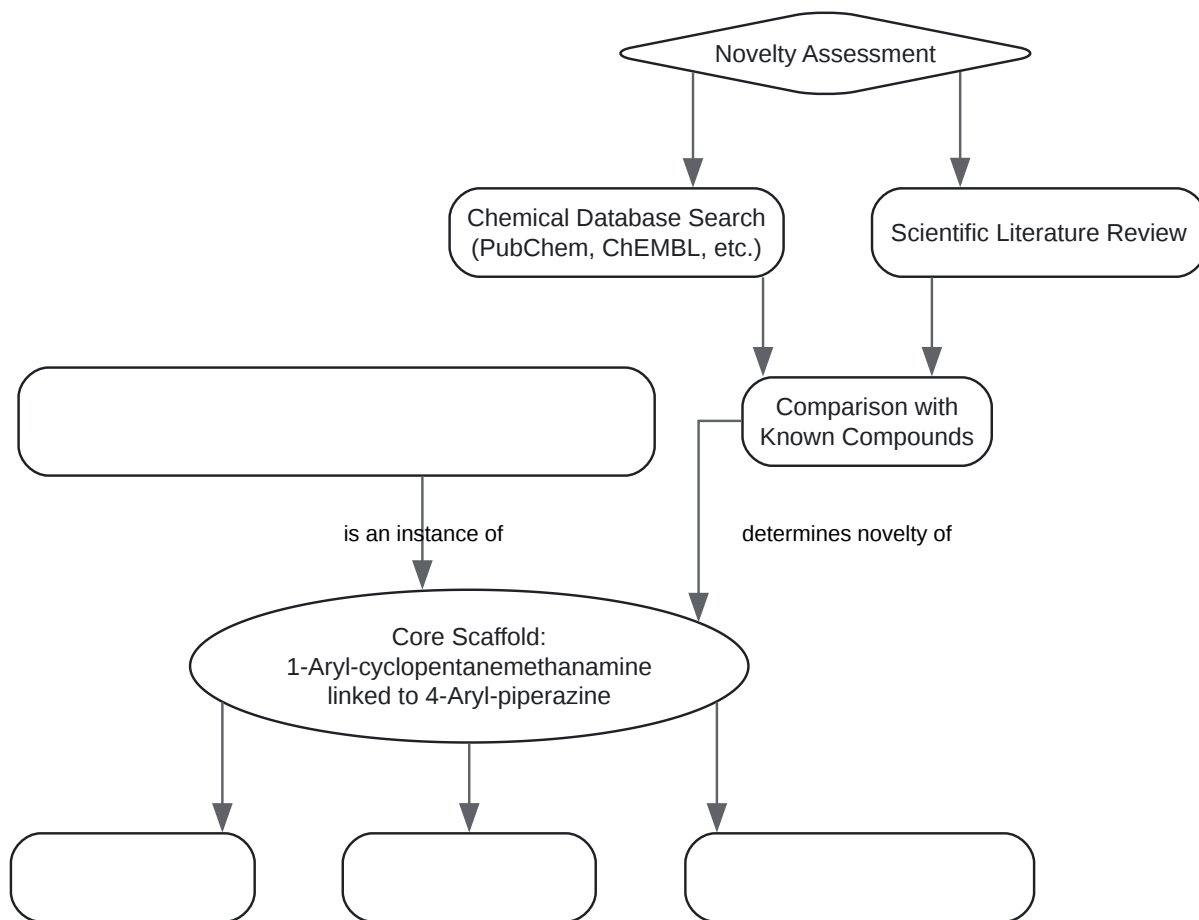
- Search Types:
 - Substructure Search: The core scaffold of **MLS001006105** (1-aryl-cyclopentanemethanamine linked to a piperazine) is used as a query to find all compounds containing this fragment.
 - Similarity Search: The full structure of **MLS001006105** is used to find compounds with a high degree of structural similarity (e.g., Tanimoto coefficient > 0.85).
 - Keyword Search: Searches using the IUPAC name, SMILES string, and related chemical class names (e.g., "cyclopentanemethanamine piperazine derivatives") are performed.

Scientific Literature Review

- Objective: To determine if the scaffold of **MLS001006105** or closely related structures have been previously synthesized or studied for biological activity.
- Databases: Scopus, Web of Science, Google Scholar, PubMed.
- Search Strategy:
 - Use keywords related to the core scaffold and its components (e.g., "cyclopentylpiperazine," "aryl cyclopentanemethanamine").
 - Review publications citing known compounds with similar scaffolds identified in the database searches.
 - Examine review articles on privileged scaffolds in medicinal chemistry to assess the prevalence of the **MLS001006105** core.^{[1][2]}

Visualizing Structural Relationships

The following diagrams illustrate the logical flow of the scaffold novelty assessment and the structural relationship of **MLS001006105** to its constituent parts and related chemical classes.



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